molecular formula C12H15ClF3NO B1454878 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride CAS No. 1004618-85-2

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Cat. No.: B1454878
CAS No.: 1004618-85-2
M. Wt: 281.7 g/mol
InChI Key: XLVUSJGPLOCSCC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is classified as an organofluorine compound belonging to the piperidine family of heterocyclic structures. The compound possesses the molecular formula C12H15ClF3NO and exhibits a molecular weight of 281.71 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1004618-85-2, which serves as its unique identifier in chemical databases and commercial applications.

The structural classification of this compound encompasses several key chemical features that define its identity and properties. The piperidine ring system constitutes the core heterocyclic framework, providing a six-membered saturated ring containing one nitrogen atom. This structural motif is prevalent in numerous biologically active molecules and serves as a common scaffold in medicinal chemistry applications. The phenyl ring attachment at the 4-position of the piperidine creates an aryl-substituted derivative, while the trifluoromethoxy group (-OCF3) represents a highly electronegative substituent that significantly influences the compound's physicochemical properties.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride, reflecting the systematic naming conventions for substituted piperidine derivatives. The hydrochloride salt formation enhances the compound's solubility characteristics and facilitates its handling and purification in laboratory and industrial settings.

Property Value Reference
Molecular Formula C12H15ClF3NO
Molecular Weight 281.71 g/mol
CAS Registry Number 1004618-85-2
Parent Compound CAS 180160-91-2
InChI Key XLVUSJGPLOCSCC-UHFFFAOYSA-N

The parent compound, 4-(4-(trifluoromethoxy)phenyl)piperidine, exists independently with the molecular formula C12H14F3NO and molecular weight of 245.24 grams per mole. The relationship between the free base and its hydrochloride salt represents a common pharmaceutical practice where salt formation improves compound stability, solubility, and bioavailability characteristics.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUSJGPLOCSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004618-85-2
Record name 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride
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Biochemical Analysis

Biochemical Properties

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of various proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, the compound can affect gene expression by binding to DNA or RNA, leading to changes in the transcription and translation of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at very high doses, including damage to liver and kidney tissues, as well as alterations in normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of specific metabolites within the cell, leading to changes in overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS No. 1004618-85-2) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for various therapeutic applications.

  • Molecular Formula : C12H15ClF3NO
  • Molecular Weight : 281.70 g/mol
  • IUPAC Name : this compound

The compound's mechanism of action typically involves interaction with specific biological targets, including receptors and enzymes. The trifluoromethoxy group may influence the binding affinity and selectivity towards these targets, enhancing the compound's efficacy in biological systems.

Antitumor Activity

Research indicates that compounds with similar piperidine structures exhibit significant antitumor properties. For instance, studies have shown that analogs of piperidine derivatives can inhibit tumor cell proliferation in vitro and in vivo models. A notable study demonstrated that a related compound displayed anti-tumor activity in xenograft mouse cancer models, suggesting potential for further development in cancer therapy .

Antiparasitic Activity

The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and metabolic stability, which are crucial for antiparasitic activity. In particular, modifications in the structure have enhanced the efficacy against malaria parasites, indicating that this compound could be explored for similar applications .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Dihydroquinazolinone derivativesAntiparasiticEnhanced solubility improved efficacy against malaria.
Pan-RAS inhibitorsAntitumorMetabolically stable with significant anti-tumor activity in xenograft models.
CDC42 inhibitorsCancer cell inhibitionVariations in substituents affected potency; related structures showed promise.

Pharmacokinetics

The pharmacokinetic profile of this compound needs further elucidation. However, structural analogs have shown favorable absorption and distribution characteristics, which may apply to this compound as well.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Building Block for Drug Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for further derivatization, facilitating the exploration of structure-activity relationships in drug development.
  • Inhibition of Cytochrome P450 Enzymes: Preliminary studies indicate that this compound inhibits several cytochrome P450 enzymes, including CYP1A2 and CYP2D6, affecting drug metabolism and pharmacokinetics. This inhibition can lead to increased toxicity or altered therapeutic effects of co-administered drugs.

2. Neuropharmacology

  • Modulation of Neurotransmitter Systems: The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders. Its interactions with neurotransmitter receptors may provide insights into its therapeutic uses.

3. Biochemical Analysis

  • Enzyme Interaction Studies: It interacts with various enzymes and proteins, influencing biochemical pathways. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation .
  • Potential as an Inhibitor of Soluble Epoxide Hydrolase: Research suggests that derivatives of this compound may act as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and pain modulation .

Case Studies

StudyFocusFindings
Study 1Inhibition of CYP EnzymesDemonstrated significant inhibition of CYP1A2 and CYP2D6, impacting drug metabolism.
Study 2Neurotransmitter ModulationShowed potential effects on neurotransmitter systems, relevant for neuropharmacological applications.
Study 3Signaling PathwaysInvestigated modulation of the MAPK/ERK pathway, indicating effects on cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural features and properties of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride with analogous compounds:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties References
4-(4-(Trifluoromethoxy)phenyl)piperidine HCl -OCF₃ para C₁₂H₁₄F₃NO·HCl 281.56 High lipophilicity; synthesis yield 100%
4-(4-Bromophenyl)piperidine HCl -Br para C₁₁H₁₄BrN·HCl 276.59 Bromine enables further functionalization
4-(3-Trifluoromethylphenoxy)piperidine HCl -CF₃ meta C₁₂H₁₄F₃NO·HCl 281.56 Electron-withdrawing group; lower polarity
4-(3-Methoxyphenyl)piperidine HCl -OCH₃ meta C₁₂H₁₇NO·HCl 227.73 Electron-donating; reduced stability
4-(4-Fluorobenzoyl)piperidine HCl -CO-C₆H₄-F para C₁₈H₁₇FNO·HCl 303.83 Ketone group enhances rigidity

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (target compound) increases polarity compared to -CF₃ () but retains high lipophilicity, balancing solubility and membrane permeability .
  • Halogen Substitution : Bromine () offers a reactive site for cross-coupling reactions, whereas fluorine () enhances metabolic resistance.
  • Positional Effects : Para-substituted derivatives (target compound, ) often exhibit better receptor affinity than meta-substituted analogs () due to steric and electronic alignment .

Preparation Methods

Stepwise Synthetic Route

The improved method involves the following key steps:

Step Reaction Description Key Reagents and Conditions Outcome
1 Reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl or substituted benzyl halide to form N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt 4-[4-(trifluoromethoxy)phenoxy]pyridine, benzyl halide, toluene, reflux Formation of pyridinium salt intermediate
2 Reduction of the pyridinium salt with sodium borohydride to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine Sodium borohydride, tetrahydrofuran (THF), 0-15°C Partially hydrogenated intermediate with 99% yield
3 Catalytic hydrogenation in presence of acid and hydrogen source to produce 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt Pd/C catalyst, methanol, acetic acid, hydrogen gas, 20-40°C Piperidinium salt with 85% yield and >99% purity
4 Alkali treatment of piperidinium salt to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine Alkali solution (e.g., sodium hydroxide) Final piperidine compound

This sequence avoids the drawbacks of elimination reactions and excessive by-products, enhancing yield and purity while simplifying purification.

Representative Experimental Data

Compound Amount (g) Solvent Temperature (°C) Yield (%) Purity (%) Notes
Pyridinium salt intermediate (Step 1) 100 Toluene (300 mL) Reflux Not specified - Formed by reaction with benzyl halide
Tetrahydropyridine intermediate (Step 2) 100 THF (1 L) 0-15 99 96.1 Sodium borohydride reduction
Piperidinium salt (Step 3) 2000 Methanol (10 L) 20-40 85 99.43 Pd/C catalyzed hydrogenation
Final piperidine (Step 4) - Alkali solution Ambient - - Alkali treatment to free base

Spectroscopic data such as ESI-LR mass spectrum (m/z 350.1 [M+H]+) and 1H NMR confirm the structure and purity of intermediates and final product.

Alternative Synthetic Approaches

Synthesis from 4-Hydroxypiperidine

A multistep synthetic approach starts from 4-hydroxypiperidine involving:

  • Acylation with benzoyl chloride to protect the amine

  • Conversion of the hydroxyl group to trifluoromethoxy substituent via Hiyama coupling and desulfurization/fluorination steps

  • Removal of protecting groups to yield 4-(trifluoromethoxy)piperidine

This method yields about 40% overall and is suitable for multigram scale production. Structural confirmation is done by NMR and mass spectrometry.

Comparative Analysis of Methods

Feature Mesylation + SN2 (Method 1) Mitsunobu Reaction (Method 2) Pyridinium Salt Reduction (Method 3) Hiyama Coupling Approach Grignard + Hydrogenation
Yield Moderate to low Low High (up to 99%) Moderate (40%) High (varies)
Purity Reduced due to elimination Requires chromatography High (>99%) High High
Scalability Poor Poor Good Moderate Good
By-products Elimination products Triphenylphosphine Minimal Minimal Minimal
Cost Moderate Moderate Lower catalyst cost Moderate Moderate

The pyridinium salt reduction method stands out for its balance of yield, purity, and scalability, making it the preferred industrial route.

Q & A

Q. What hybrid experimental-computational frameworks accelerate reaction optimization?

  • Integrated Workflow :
  • High-Throughput Screening (HTS) : Test 96 reaction conditions in parallel, varying catalysts, solvents, and stoichiometry.
  • Feedback Loops : Use computational models (e.g., Bayesian optimization) to iteratively refine conditions based on HTS data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
Reactant of Route 2
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.